REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([F:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](O)[N:6]=[CH:5]2.P(Cl)(Cl)([Cl:16])=O>>[Br:1][C:2]1[C:3]([F:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([Cl:16])[N:6]=[CH:5]2
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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BrC=1C(=C2C=NC(=NC2=CC1)O)F
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Most of phosphoryl trichloride was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was dropwise added to ice water (200 mL)
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Type
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FILTRATION
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Details
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The resulting precipitate was collected via filtration as a yellow solid (3.1 g, 96%)
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Name
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Type
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|
Smiles
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BrC=1C(=C2C=NC(=NC2=CC1)Cl)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |